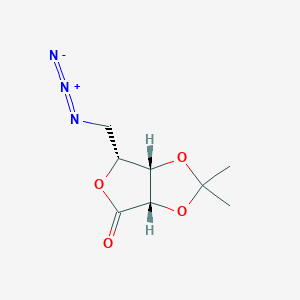
6-Chlorchinolin-8-carbonsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, including those similar to 6-chloroquinoline-8-carboxylic acid, involves various methods. For example, the interaction of 6-amino-1-ethyl-4-oxoquinoline-3-carboxylic ester with chloral hydrate and hydroxylamine hydrochloride led to the creation of novel tricyclic systems (Al-As’ad et al., 2013). Moreover, the preparation of tetrahydro[1,4]thiazino[2,3-h]quinoline-8-carboxylic acids through reductive lactamisation highlights the complexity and versatility of synthesizing quinoline derivatives (Al-huniti et al., 2007).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with substituted groups significantly impacting their chemical behavior and biological activity. Structural analysis is crucial for understanding the properties and potential applications of these compounds. For instance, the study of 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with quinoline derivatives reveals the importance of hydrogen-bonded chain structures in determining the compounds' stability and reactivity (Smith et al., 2008).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. The synthesis and reactions of quinoline derivatives, such as the creation of 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline, showcase the reactivity of these compounds and their potential for generating new pharmacologically active molecules (El-Badry, 2010).
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Carbonsäuren, wie z. B. 6-Chlorchinolin-8-carbonsäure, sind vielseitige organische Verbindungen, die in der organischen Synthese eingesetzt werden . Sie sind in organischen Reaktionen wie Substitution, Eliminierung, Oxidation, Kupplung usw. aktiv .
Nanotechnologie
In der Nanotechnologie werden Carbonsäuren als Oberflächenmodifikatoren eingesetzt, um die Dispersion und Einarbeitung von metallischen Nanopartikeln oder Kohlenstoffnanostrukturen zu fördern . Zum Beispiel wurde berichtet, dass organische Carbonsäuren wie Weinsäure, Maleinsäure und Apfelsäure die Oberflächenmodifikation von mehrwandigen Kohlenstoffnanoröhren (MWCNTs) durch Ultraschallstrahlung unterstützen .
Polymere
Carbonsäuren finden im Bereich der Polymere als Monomere, Additive, Katalysatoren usw. Anwendung . Sie können bei der Herstellung von synthetischen oder natürlichen Polymeren verwendet werden .
Pharmazeutika
Chinolin, ein wichtiges Gerüst für Leitstrukturen in der Wirkstoffforschung, spielt eine bedeutende Rolle in der pharmazeutischen Industrie . Als Derivat von Chinolin kann this compound ebenfalls potenzielle Anwendungen in diesem Bereich haben.
Nachweismethoden
Es wurden verschiedene Methoden zur Detektion von Carbonsäuren in verschiedenen Bereichen wie Arzneimitteln, Kosmetika, Lebensmittelzusatzstoffen usw. entwickelt .
Industrielle Chemie
Chinolin hat vielseitige Anwendungen in den Bereichen der industriellen und synthetischen organischen Chemie . Als Derivat von Chinolin kann this compound auch in diesen Bereichen Anwendung finden.
Safety and Hazards
Zukünftige Richtungen
Quinoline and its derivatives, including 6-Chloroquinoline-8-carboxylic acid, have been the subject of extensive research due to their medicinal potential. They have been used in the development of various drugs, and ongoing research suggests that they may open new windows of opportunity for medicinal chemists .
Eigenschaften
IUPAC Name |
6-chloroquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHKFVNCVUIGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214824 | |
| Record name | 6-Chloro-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6456-78-6 | |
| Record name | 6-Chloro-8-quinolinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006456786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloroquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Chloro-8-quinolinecarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PP5MQZ3Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B30130.png)
![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)

![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)
![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)







